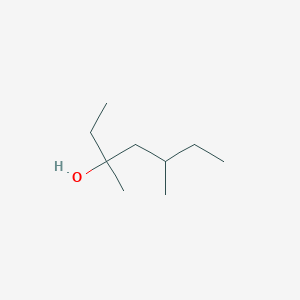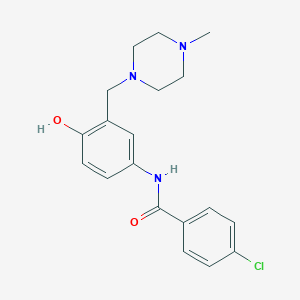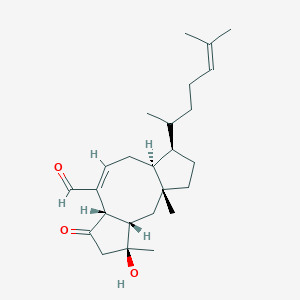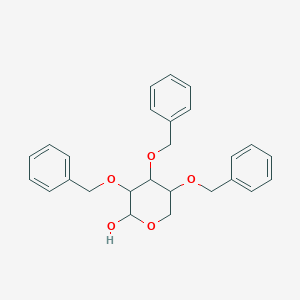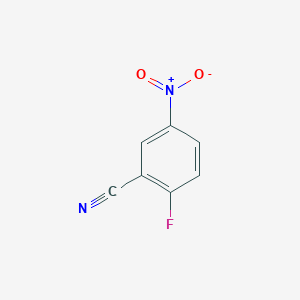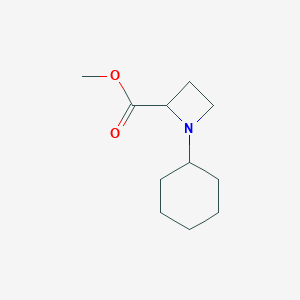
Methyl 1-cyclohexylazetidine-2-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
Several papers describe the synthesis of cyclohexane-related compounds. For instance, the synthesis of Methyl 1-Azabicyclo[4.1.0]-hept-3-ene-6-carboxylates involves the use of Methyl 2-aryl-2H-azirine-3-carboxylates as dienophiles in [4+2]-cycloaddition reactions with various dienes . Another synthesis approach is the preparation of methyl 1,3-cyclohexadiene-1-carboxylate, which is an intermediate for derivatives of shikimic acid, achieved through bromination and debromination processes . Additionally, the synthesis of methyl 1-hydroxy-6-oxo-2-cyclohexenecarboxylate, a component of salicortin and tremulacin, is reported using Birch reduction and oxidation steps .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are often determined using spectroscopic methods, such as NMR. For example, the stereochemistry of organotin hydride addition products to methyl cyclohexene-1-carboxylate was elucidated using NMR data, establishing the cis stereochemistry of the resulting compounds . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in cyclohexane derivatives, which can influence their reactivity and physical properties.
Chemical Reactions Analysis
The papers describe various chemical reactions involving cyclohexane derivatives. The Michael-Wittig reactions of methyl 3-oxo-4-(triphenylarsoranylidene)butanoate with substituted 2H-pyran-5-carboxylates lead to highly functionalized 2-cyclohexenonedicarboxylates . Additionally, the Wittig olefination of methyl (1S, 2R)-1-benzamido-2-formylcyclopropanecarboxylate is used as a tool for the synthesis of new cyclopropyl amino acids . These reactions demonstrate the versatility of cyclohexane derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives are influenced by their molecular structure. For example, the dehydration, hydrolysis, acetylation, reduction, and epoxidation of methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate have been studied, along with its Diels–Alder reaction . These properties are essential for the practical application of these compounds in chemical synthesis and pharmaceutical development.
Applications De Recherche Scientifique
Functionalization Using Hypervalent Iodine Reagents
Fused cyclopentane derivatives, including methyl 1-cyclohexylazetidine-2-carboxylate, have been functionalized using hypervalent iodine reagents like iodobenzene diacetate (IBD) and [hydroxy(tosyloxy)iodo]benzene (HTIB). This process is significant in the field of organic chemistry for the modification and synthesis of complex organic compounds (Moriarty et al., 1998).
Carboxyl Methylation Studies
Research on the carboxyl methylation of proteins, such as platelet ras-related proteins, can be linked to compounds like methyl 1-cyclohexylazetidine-2-carboxylate. These studies help in understanding the biochemical processes involving methylation in various proteins (Huzoor-Akbar et al., 1991).
DNA Oxidation and Epigenetics
The role of methylated cytidine, which has parallels to methyl 1-cyclohexylazetidine-2-carboxylate, in epigenetic signaling and DNA oxidation is crucial. Studies on 5-methyl-2'-deoxycytidine, for instance, reveal insights into DNA demethylation processes and DNA damage, contributing to understanding the broader implications of methylated compounds in genetics (Bucher et al., 2014).
Synthesis of Novel Derivatives
Cyclization of certain esters has led to the synthesis of new derivatives similar to methyl 1-cyclohexylazetidine-2-carboxylate, such as 3,3-dimethoxyazetidine-2-carboxylates. These novel compounds, with protected carbonyl functions, are significant for further chemical functionalization and applications (Mangelinckx et al., 2005).
Gene Expression Regulation
Studies on DNA methylation and gene body methylation, often involving compounds with similar structures to methyl 1-cyclohexylazetidine-2-carboxylate, provide insights into the regulation of gene expression and potential therapeutic targets in cancer treatment. These studies explore how methylation can alter gene expression, influencing metabolic processes and carcinogenesis (Yang et al., 2014).
Propriétés
IUPAC Name |
methyl 1-cyclohexylazetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-14-11(13)10-7-8-12(10)9-5-3-2-4-6-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZVWSJTPLJYSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393388 | |
| Record name | methyl 1-cyclohexylazetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-cyclohexylazetidine-2-carboxylate | |
CAS RN |
18085-36-4 | |
| Record name | methyl 1-cyclohexylazetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

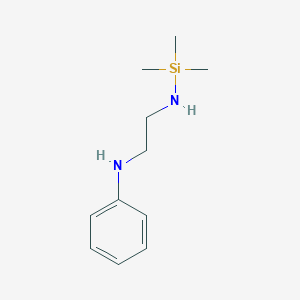
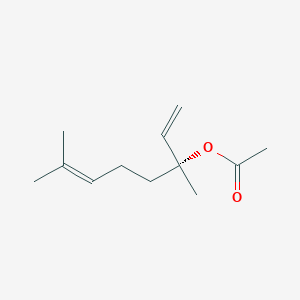

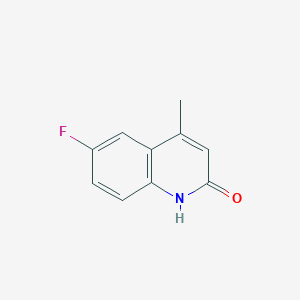
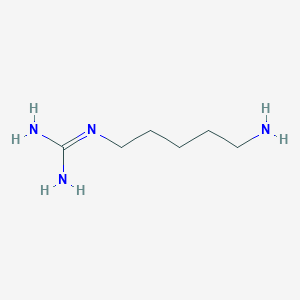
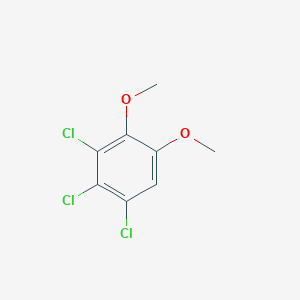
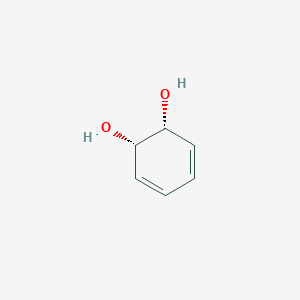
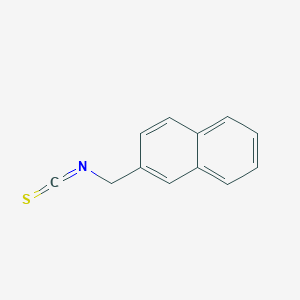
![2-[(E)-2-phenylethenyl]phenol](/img/structure/B100126.png)
